

Perindopril in Specific Patient Subpopulations: A Comparative Analysis

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Compound of Interest

Compound Name: Perindopril

Cat. No.: B612348

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This guide provides a comprehensive comparison of **Perindopril**'s performance against other therapeutic alternatives in key patient subpopulations. The information is supported by data from major clinical trials, with a focus on hypertension, stable coronary artery disease, and heart failure.

I. Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data for **Perindopril** in comparison to placebo and other active treatments in different patient cohorts.

Table 1: Perindopril in Stable Coronary Artery Disease (EUROPA Trial)[1][2][3][4]

Outcome	Perindopril (n=6110)	Placebo (n=6108)	Relative Risk Reduction (RRR)	p-value
Primary Endpoint				
Cardiovascular death, MI, or cardiac arrest	8.0%	9.9%	20%	0.0003
Secondary Endpoints				
Fatal or non-fatal myocardial infarction	3.9%	5.4%	24%	<0.001
Cardiovascular death	3.5%	3.9%	14%	0.107
Hospitalization for heart failure	1.6%	2.8%	39%	<0.001

Table 2: Perindopril-Based vs. Atenolol-Based Therapy in Hypertension (ASCOT-BPLA Trial)[5][6][7]

Outcome	Amlodipine ± Perindopril (n=9639)	Atenolol ± Bendroflumeth iazide (n=9618)	Hazard Ratio (HR)	p-value
Primary Endpoint				
Non-fatal MI and fatal CHD	4.6%	5.1%	0.90	0.1052
Secondary Endpoints				
All-cause mortality	7.8%	8.9%	0.89	0.025
Total cardiovascular events and procedures	13.6%	16.0%	0.84	<0.0001
Fatal and non- fatal stroke	3.4%	4.5%	0.77	0.0003
New-onset diabetes	5.7%	8.0%	0.70	<0.0001

Table 3: Perindopril vs. Enalapril in Hypertensive Patients[8][9][10][11]

Parameter	Perindopril (4-8 mg/day)	Enalapril (10-20 mg/day)	Notes
Blood Pressure Reduction (mmHg)			
24-h Systolic BP	-22	-11	Perindopril showed a greater reduction in a study of overweight/obese hypertensive patients. [1]
24-h Diastolic BP	-13	-6	Perindopril showed a greater reduction in a study of overweight/obese hypertensive patients. [1]
Trough-to-Peak Ratio (SBP/DBP)	0.97 / 0.81	0.77 / 0.67	Suggests a more sustained 24-hour blood pressure control with Perindopril.[2]
Metabolic Effects			
Leptin Reduction	30%	2%	In overweight/obese hypertensive patients, Perindopril led to a significant reduction in leptin.[1]

Table 4: Perindopril in Elderly Patients with Heart Failure (PEP-CHF Trial)[13][14]

Outcome	Perindopril (n=424)	Placebo (n=426)	Hazard Ratio (HR)	p-value
Primary Endpoint (Overall Follow-up)				
All-cause mortality or unplanned HF hospitalization	23.6%	25.1%	0.92	0.55
Primary Endpoint at 1 Year				
All-cause mortality or unplanned HF hospitalization	10.8%	15.3%	0.69	0.055
Secondary Endpoint at 1 Year				
Unplanned hospitalization for heart failure	8.0%	12.4%	0.63	0.033

II. Experimental Protocols

EUROPA (European Trial on Reduction of Cardiac Events with Perindopril in Stable Coronary Artery Disease)[1][2][3][4]

- Objective: To assess whether **Perindopril** reduces cardiovascular risk in patients with stable coronary artery disease without clinical heart failure.
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

- Patient Population: 12,218 patients with documented stable coronary artery disease (previous myocardial infarction, coronary revascularization, angiographic evidence of coronary artery disease, or a positive stress test).
- Intervention: After a 4-week run-in period with open-label **Perindopril**, patients were randomly assigned to receive **Perindopril** 8 mg once daily or a matching placebo.
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or resuscitated cardiac arrest.
- Duration: The mean follow-up was 4.2 years.

ASCOT-BPLA (Anglo-Scandinavian Cardiac Outcomes Trial - Blood Pressure-Lowering Arm)[5][6][7]

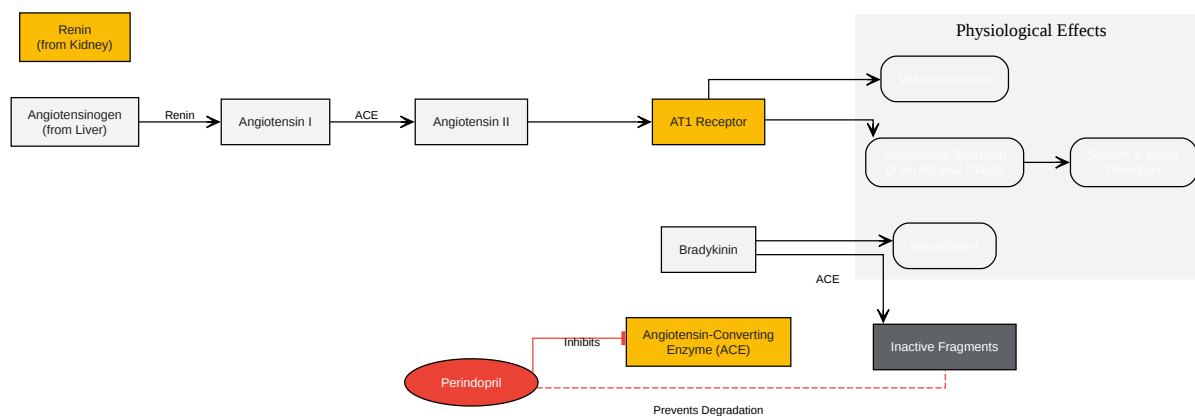
- Objective: To compare the effects of a newer antihypertensive regimen (amlodipine ± **perindopril**) with an older regimen (atenolol ± bendroflumethiazide) on major cardiovascular events in hypertensive patients.
- Study Design: A multicenter, randomized, open-label trial with a 2x2 factorial design.
- Patient Population: 19,257 hypertensive patients with at least three other cardiovascular risk factors.
- Intervention: Patients were randomized to receive either amlodipine 5-10 mg (with the addition of **perindopril** 4-8 mg as required) or atenolol 50-100 mg (with the addition of bendroflumethiazide 1.25-2.5 mg as required) to achieve target blood pressure.
- Primary Endpoint: The primary endpoint was the composite of non-fatal myocardial infarction and fatal coronary heart disease.
- Duration: The trial was stopped prematurely after a median follow-up of 5.5 years due to a significant mortality benefit in the amlodipine-based regimen group.

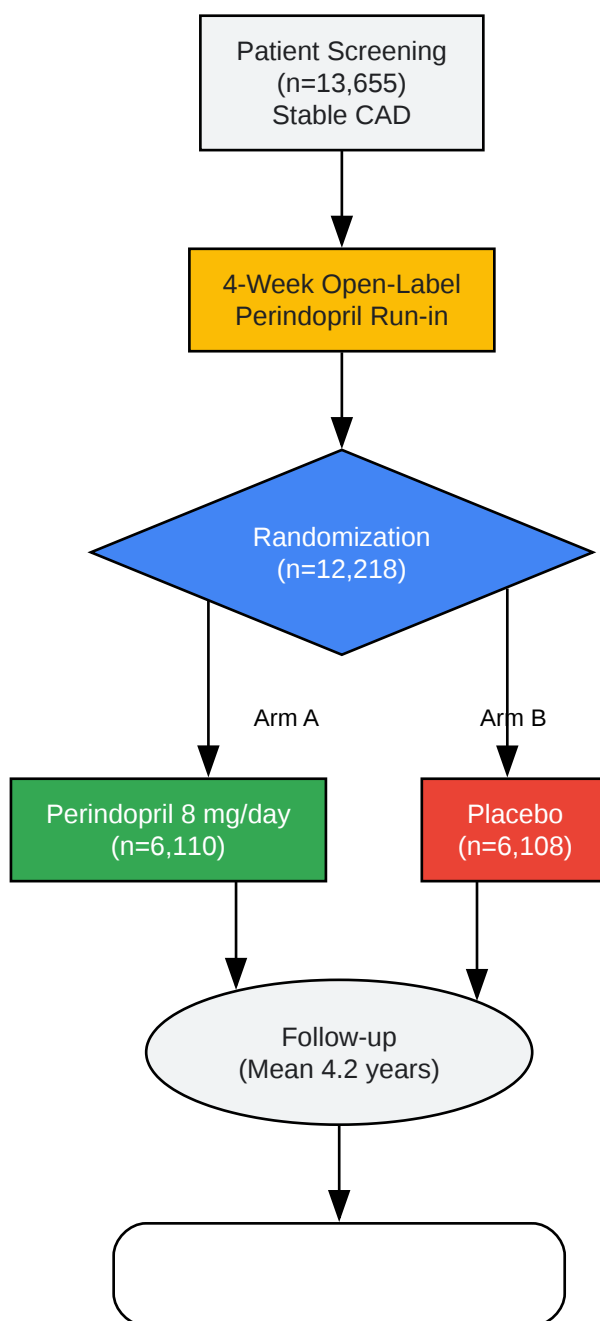
III. Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Perindopril is a prodrug that is hydrolyzed to its active metabolite, **perindoprilat**.

Perindoprilat competitively inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking the production of angiotensin II, **Perindopril** leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention. Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which contributes to the vasodilatory effect.





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